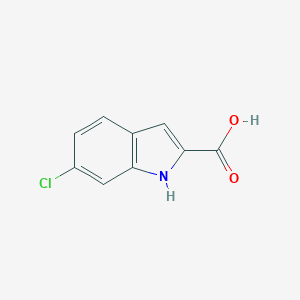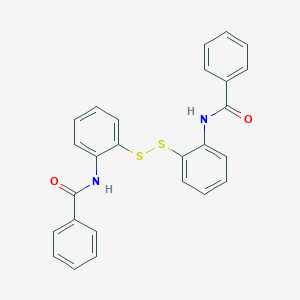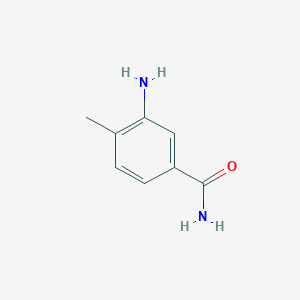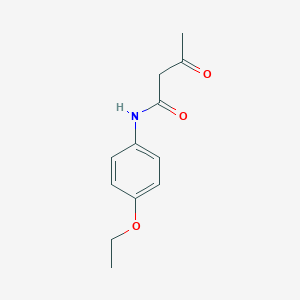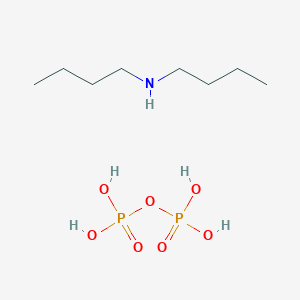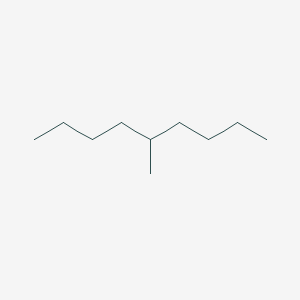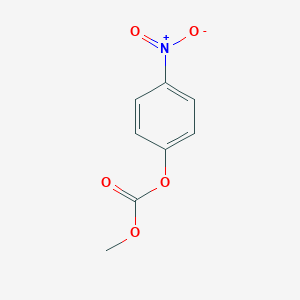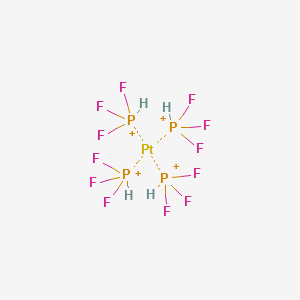
Platinum, tetrakis(phosphorus trifluoride)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of platinum, tetrakis(phosphorus trifluoride)- typically involves the reaction of platinum(II) chloride with phosphorus trifluoride in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of platinum, tetrakis(phosphorus trifluoride)- follows similar principles but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Platinum, tetrakis(phosphorus trifluoride)- undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with platinum, tetrakis(phosphorus trifluoride)- include halogens, hydrogen, and various organic ligands. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving platinum, tetrakis(phosphorus trifluoride)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum-phosphine complexes .
科学的研究の応用
Platinum, tetrakis(phosphorus trifluoride)- has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of platinum, tetrakis(phosphorus trifluoride)- involves its ability to form stable complexes with various ligands. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. The pathways involved in these interactions depend on the specific ligands and reaction conditions .
類似化合物との比較
Similar Compounds
Tetrakis(triphenylphosphine)platinum: This compound is similar in structure but uses triphenylphosphine ligands instead of trifluorophosphine.
Tetrakis(triphenylphosphine)palladium: A palladium analogue that shares similar properties and applications.
Wilkinson’s catalyst (RhCl(PPh₃)₃): A rhodium complex used in similar catalytic applications.
Uniqueness
Platinum, tetrakis(phosphorus trifluoride)- is unique due to the strong π-acceptor properties of the trifluorophosphine ligands, which enhance the stability and reactivity of the complex. This makes it particularly effective in catalytic applications and in forming stable complexes with a wide range of ligands .
特性
CAS番号 |
19529-53-4 |
|---|---|
分子式 |
F12P4Pt |
分子量 |
546.96 g/mol |
IUPAC名 |
platinum;trifluorophosphane |
InChI |
InChI=1S/4F3P.Pt/c4*1-4(2)3; |
InChIキー |
VJGYJQUTDBRHBS-UHFFFAOYSA-N |
SMILES |
F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Pt] |
正規SMILES |
FP(F)F.FP(F)F.FP(F)F.FP(F)F.[Pt] |
Key on ui other cas no. |
19529-53-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


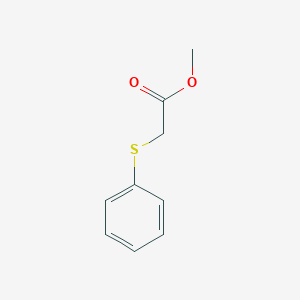
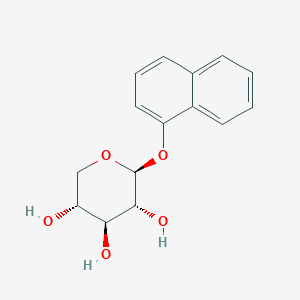
![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
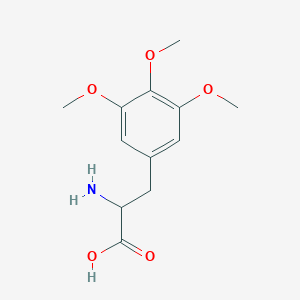
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)
